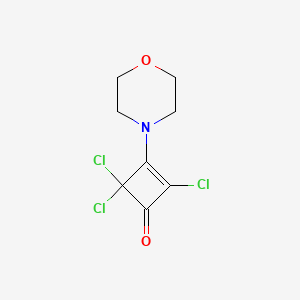![molecular formula C24H32Cl2N2O4 B13774545 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride CAS No. 66944-70-5](/img/structure/B13774545.png)
2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring and two 3-methylbenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride typically involves multiple steps:
Formation of 3-methylbenzoic acid: This can be achieved through the oxidation of 3-methylbenzyl alcohol using an oxidizing agent such as potassium permanganate.
Esterification: The 3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-methylbenzoate.
Piperazine Derivative Formation: The ethyl 3-methylbenzoate is reacted with piperazine in the presence of a base such as sodium hydroxide to form the piperazine derivative.
Final Compound Formation: The piperazine derivative is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the final compound, which is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methyl groups, forming carboxylic acids.
Reduction: Reduction reactions can occur at the ester groups, converting them to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its piperazine ring is of particular interest due to its presence in many biologically active compounds.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against certain parasites and as central nervous system agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl benzoate
- **2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate
- **2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate
Uniqueness
The uniqueness of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride lies in its specific substitution pattern and the presence of two 3-methylbenzoate groups. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66944-70-5 |
|---|---|
Molecular Formula |
C24H32Cl2N2O4 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride |
InChI |
InChI=1S/C24H30N2O4.2ClH/c1-19-5-3-7-21(17-19)23(27)29-15-13-25-9-11-26(12-10-25)14-16-30-24(28)22-8-4-6-20(2)18-22;;/h3-8,17-18H,9-16H2,1-2H3;2*1H |
InChI Key |
FSYTVXUWBNGHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC(=C3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


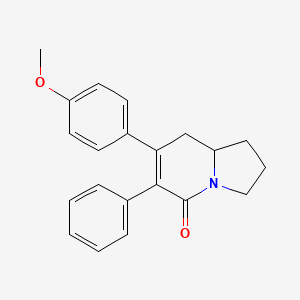
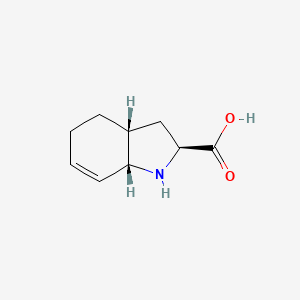
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
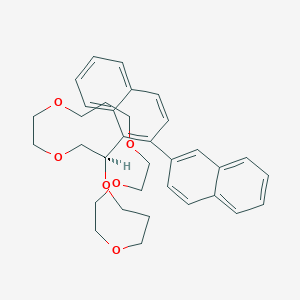
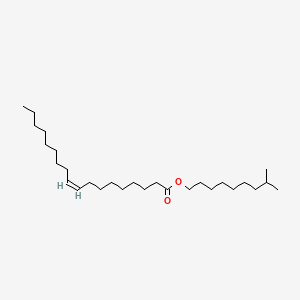

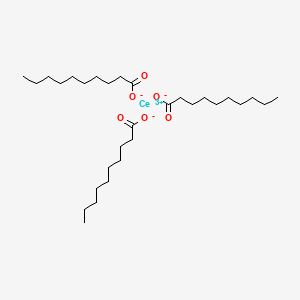
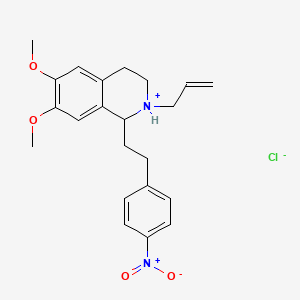
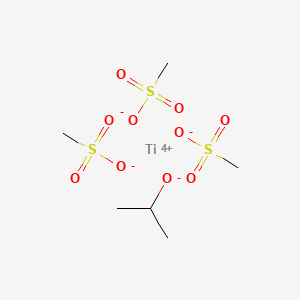
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
